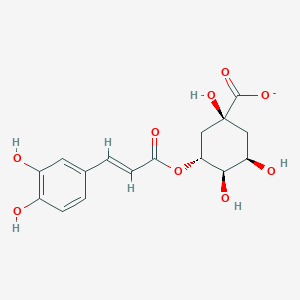

Chlorogenate anion

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17O9- |

|---|---|

Molecular Weight |

353.3 g/mol |

IUPAC Name |

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/p-1/b4-2+/t11-,12-,14-,16+/m1/s1 |

InChI Key |

CWVRJTMFETXNAD-JUHZACGLSA-M |

SMILES |

C1C(C(C(CC1(C(=O)[O-])O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H](C[C@@]1(C(=O)[O-])O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)[O-])O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Chlorogenate in Plants

Phenylpropanoid Pathway Precursors to Chlorogenate Anion

The journey to the this compound begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. mdpi.comfrontiersin.org A series of enzymatic reactions then convert L-phenylalanine into key intermediates that serve as the building blocks for chlorogenate and other phenolic compounds. scilit.comfrontiersin.orgresearchgate.net

Role of Phenylalanine Ammonia-Lyase (PAL)

Phenylalanine Ammonia-Lyase (PAL) is the gateway enzyme, marking the first committed step in the phenylpropanoid pathway. nih.govmdpi.comwikipedia.org It catalyzes the non-oxidative deamination of L-phenylalanine, removing an ammonia (B1221849) molecule to produce trans-cinnamic acid. nih.govwikipedia.orgtaylorandfrancis.com This reaction is a critical control point, directing the flow of carbon from primary metabolism into the synthesis of a vast array of secondary metabolites, including the this compound. nih.govmdpi.commdpi.com The activity of PAL is often induced by various stimuli such as light, wounding, and pathogen attack, highlighting its importance in plant defense and development. wikipedia.org

Role of Cinnamate (B1238496) 4-Hydroxylase (C4H)

Following the formation of trans-cinnamic acid, Cinnamate 4-Hydroxylase (C4H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of cinnamate at the 4-position of the aromatic ring. frontiersin.orgresearchgate.netcabidigitallibrary.org This reaction yields p-coumaric acid, another crucial intermediate in the pathway. mdpi.comnih.govplos.org C4H is a key enzyme that further commits intermediates to the phenylpropanoid pathway, leading to the biosynthesis of flavonoids, lignin (B12514952), and chlorogenic acids. cabidigitallibrary.orgnih.govplos.org The expression of C4H genes can be tissue-specific and is influenced by developmental cues and environmental stresses. nih.govplos.org

Role of 4-Coumarate-CoA Ligase (4CL)

The final step in the general phenylpropanoid pathway leading to precursors for chlorogenate biosynthesis is catalyzed by 4-Coumarate-CoA Ligase (4CL). scilit.comfrontiersin.orgresearchgate.netmdpi.com This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) to form p-coumaroyl-CoA. taylorandfrancis.comnih.govmdpi.com This activation step is essential as it provides the high-energy thioester required for subsequent reactions. taylorandfrancis.comnih.gov 4CL exists as multiple isoforms in many plant species, and these isoforms can exhibit different substrate specificities, thereby channeling metabolic flux towards different branches of the phenylpropanoid pathway, such as flavonoid or lignin biosynthesis. nih.govmdpi.comresearchgate.net

Table 1: Key Enzymes in the Phenylpropanoid Pathway Leading to this compound Precursors

| Enzyme | Abbreviation | Substrate | Product | Function |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid, Ammonia | Commits phenylalanine to the phenylpropanoid pathway. nih.govmdpi.comwikipedia.org |

| Cinnamate 4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.orgresearchgate.netcabidigitallibrary.org |

| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric acid, CoA, ATP | p-Coumaroyl-CoA, AMP, PPi | Activates p-coumaric acid for subsequent reactions. taylorandfrancis.comnih.govmdpi.com |

Dedicated Biosynthetic Routes for this compound Formation

From the central precursor p-coumaroyl-CoA, several pathways can lead to the formation of the this compound. mdpi.comfrontiersin.orgfrontiersin.orgmdpi.com The most well-characterized of these involves the action of specific transferase enzymes. scilit.comnih.govnih.gov

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT/HQT) Pathway

A major route for this compound biosynthesis involves the enzymes Hydroxycinnamoyl-CoA Shikimate Hydroxycinnamoyl Transferase (HCT) and Hydroxycinnamoyl-CoA Quinate Hydroxycinnamoyl Transferase (HQT). scilit.comnih.govfrontiersin.orgnih.govmdpi.com These enzymes belong to the BAHD acyltransferase family and catalyze the transfer of a hydroxycinnamoyl group from a CoA thioester to an acceptor molecule, which can be either shikimic acid or quinic acid. nih.govmybiosource.comnih.gov

The pathway typically proceeds as follows:

Esterification: HCT catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid, forming p-coumaroyl-shikimate. peerj.commdpi.com

Hydroxylation: The p-coumaroyl-shikimate is then hydroxylated by a P450 enzyme, p-coumaroyl ester 3'-hydroxylase (C3'H), to produce caffeoyl-shikimate. researchgate.netresearchgate.net

Transfer to CoA: HCT can then catalyze a "reverse" reaction, transferring the caffeoyl group from caffeoyl-shikimate back to CoA, forming caffeoyl-CoA. peerj.comosti.govoup.com

Final Esterification: Finally, HQT catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to quinic acid, yielding the this compound (5-O-caffeoylquinic acid). nih.govuea.ac.uknih.gov

While both HCT and HQT are involved in the biosynthesis of chlorogenate, they exhibit distinct substrate specificities. nih.govfrontiersin.org HCT generally shows a preference for shikimic acid as the acyl acceptor, while HQT has a higher affinity for quinic acid. nih.govfrontiersin.orgnih.gov This specificity is crucial for directing the metabolic flow towards either lignin biosynthesis (via shikimate esters) or chlorogenate biosynthesis (via quinate esters). nih.govoup.com

Research has shown that the relative activities and expression levels of HCT and HQT can vary between different plant species and even within different tissues of the same plant, influencing the accumulation of chlorogenic acids. nih.govnih.gov For instance, in coffee, HQT is considered the primary enzyme responsible for the synthesis of the major chlorogenic acid, 5-O-caffeoylquinic acid. uea.ac.uk In contrast, some plants may utilize HCT for the final esterification step with quinic acid, although it is generally less efficient than HQT for this reaction. mdpi.com The catalytic efficiency and substrate preference of these enzymes are key determinants of the final concentration of chlorogenate and its isomers in plants. nih.govnih.gov

Genetic Regulation and Expression Profiles of HQT-like Enzymes

The biosynthesis of chlorogenate is significantly influenced by the genetic regulation of hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT)-like enzymes. These enzymes are pivotal in the final step of one of the primary chlorogenate synthesis pathways. mdpi.comnih.gov The expression of genes encoding HQT is a key determinant of the chlorogenate content in various plant species.

In tomato (Solanum lycopersicum), the silencing of the SlHQT gene led to a dramatic 98% reduction in chlorogenate content, while its overexpression resulted in a significant accumulation of the compound. nih.govfrontiersin.org This demonstrates the dominant role of the HQT-mediated pathway in chlorogenate biosynthesis in tomato and likely other Solanaceous crops. frontiersin.orgresearchgate.net CRISPR-mediated gene editing in tomato has further solidified the understanding that the HQT pathway is almost exclusively responsible for the production of caffeoylquinic acids (CQAs), including chlorogenate. frontiersin.orgresearchgate.net

Studies in other plants have shown similar dependencies on HQT gene expression. For instance, in tobacco (Nicotiana tabacum), RNAi silencing of HQT reduced chlorogenate levels to just 1% of that found in wild-type plants. mdpi.com In potato, silencing the HQT gene resulted in a greater than 90% decrease in chlorogenate levels. mdpi.com The expression of the LmHQT gene in N. tabacum leaves and the HQT1 gene in artichoke have been shown to increase the content of chlorogenate and related compounds. mdpi.com

The expression of HQT-like enzymes is often regulated by various transcription factors, including those from the MYB, WRKY, ERF, and bHLH families. mdpi.com These transcription factors can activate or repress the genes encoding enzymes in the phenylpropanoid pathway, thereby controlling the flux towards chlorogenate biosynthesis. mdpi.com For example, the transcription factor StMtf1 in potato has been identified as a positive regulator of chlorogenate biosynthesis through the activation of HQT overexpression. mdpi.com

Table 1: Impact of HQT Gene Modification on Chlorogenate Content in Various Plants

| Plant Species | Genetic Modification | Effect on Chlorogenate Content | Reference |

|---|---|---|---|

| Tomato (Solanum lycopersicum) | Silencing of SlHQT | 98% reduction | nih.govfrontiersin.org |

| Tomato (Solanum lycopersicum) | Overexpression of SlHQT | Significant accumulation | nih.govfrontiersin.org |

| Tobacco (Nicotiana tabacum) | RNAi silencing of HQT | Reduced to 1% of wild-type | mdpi.com |

| Potato (Solanum tuberosum) | Silencing of HQT | >90% reduction | mdpi.com |

| Artichoke (Cynara cardunculus var. scolymus) | Expression of HQT1 | Enhanced production | mdpi.com |

Alternative Glucosyltransferase-Mediated Pathways (UGCT, HCGQT)

While the HQT-mediated pathway is predominant in many plants, alternative routes for chlorogenate biosynthesis exist. mdpi.comfrontiersin.org One such pathway involves glucosyltransferase enzymes, specifically UDP glucose:cinnamate glucosyltransferase (UGCT) and hydroxycinnamoyl D-glucose:quinate hydroxycinnamoyl transferase (HCGQT). frontiersin.orgresearchgate.netresearchgate.net

This alternative pathway has been notably proposed in sweet potato (Ipomoea batatas), where caffeoyl glucoside acts as an activated intermediate. nih.govfrontiersin.org In this route, UGCT catalyzes the formation of cinnamoyl D-glucose from cinnamic acid. researchgate.net Subsequently, HCGQT facilitates the reaction between caffeoyl D-glucose and quinic acid to produce chlorogenate. researchgate.netresearchgate.net This pathway is considered less common and is restricted to certain plant species. mdpi.com The enzymes UGCT and HCGQT play crucial roles in this specific biosynthetic route. researchgate.net

Regulation of this compound Biosynthesis

The production of this compound in plants is a tightly regulated process, influenced by a variety of internal and external factors.

Endogenous Hormonal Influences (e.g., Salicylic (B10762653) Acid, Jasmonic Acid)

Plant hormones play a significant role in modulating the biosynthesis of secondary metabolites, including chlorogenate. nih.gov Salicylic acid (SA) and jasmonic acid (JA) are two key signaling molecules that have been shown to influence chlorogenate production. nih.gov

In general, these hormones can affect the expression of genes and the activity of enzymes involved in the chlorogenate synthesis pathway. nih.gov For instance, the application of methyl jasmonate (MeJA) has been shown to induce the synthesis of hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT), leading to a significant accumulation of chlorogenate in Carthamus tinctorius cells. mdpi.com

However, the interaction between these hormones can be complex, sometimes exhibiting antagonistic effects. In Arabidopsis, salicylic acid has been shown to have a negative effect on trichome production, a process that can be induced by jasmonic acid, suggesting a negative cross-talk between their respective defense pathways. nih.gov In cell suspension cultures of Andrographis paniculata, both SA and JA individually showed a positive effect on the production of a secondary metabolite, but their combined effect was not simply additive and depended on the concentration. jabonline.in

The expression of the ZjHCT4 gene in Zoysia japonica was found to be up-regulated by MeJA and SA, indicating a positive regulatory role of these hormones on a key enzyme in the phenylpropanoid pathway that can lead to chlorogenate. mdpi.comnih.gov

Environmental Stressors as Biosynthetic Triggers (e.g., UV-B, Heavy Metals, Drought, Salinity)

Plants often respond to environmental challenges by increasing the production of secondary metabolites like chlorogenate, which can have protective functions. nih.govtechscience.com

UV-B Radiation: Exposure to UV-B radiation is a well-documented trigger for chlorogenate accumulation. frontiersin.orgtechscience.com This is believed to be a defense mechanism, as chlorogenate can absorb UV-B light. frontiersin.orgresearchgate.net In bell pepper plants, UV-B radiation induced a higher accumulation of chlorogenic acid. researchgate.net Similarly, in Eucommia ulmoides, supplementary UV-B radiation significantly elevated chlorogenic acid content by 1.74 times compared to control plants. mdpi.com In medicinal chrysanthemum, UV-B exposure also boosted chlorogenic acid concentrations. mdpi.com

Heavy Metals: While the direct impact of heavy metals on chlorogenate biosynthesis is a complex area of research, abiotic stresses in general, including heavy metals, are known to trigger the generation of reactive oxygen species (ROS), leading to increased synthesis of protective compounds like chlorogenate. techscience.com

Microbial Interactions and Rhizosphere Influences on this compound Production

The interactions between plants and microbes in the soil, particularly in the rhizosphere, can significantly influence the biosynthesis of chlorogenate. nih.gov Plant growth-promoting bacteria (PGPB) are recognized as important regulators of plant secondary metabolism. nih.gov

Microbes can enhance chlorogenate biosynthesis through several mechanisms, including improving nutrient uptake by the plant, supplying essential hormones, and regulating the expression of related enzymes and genes. mdpi.comnih.gov For example, colonization by arbuscular mycorrhizal fungi has been suggested to increase chlorogenic acid exudation from tomato roots, which in turn could favor the growth of bacteria that can metabolize this compound. researchgate.net

Metabolic Fate and Biotransformation of this compound in Microorganisms

Microorganisms possess the enzymatic machinery to degrade and transform this compound. This biotransformation is a key aspect of its metabolic fate in various environments, including the gut of herbivores and the soil.

Several bacterial and fungal species have been identified that can degrade chlorogenic acid. For instance, Lactobacillus gasseri, Bifidobacterium lactis, and Escherichia coli are known to possess esterases that can hydrolyze chlorogenate into its constituent parts, caffeic acid and quinic acid. mdpi.com A strain of Sphingomonas sp. isolated from tobacco leaves was found to degrade chlorogenic acid, with the main metabolites identified as caffeic acid, shikimic acid, and 3,4-dihydroxybenzoic acid. nih.gov

In the context of food fermentation, microorganisms like Saccharomyces cerevisiae, Lactobacillus mesenteroides, Lactobacillus casei, and Rhizopus oryzae have been shown to significantly reduce the chlorogenic acid content in robusta coffee beans. smujo.idsmujo.id This degradation can occur as the microorganisms utilize chlorogenate as a carbon source. smujo.id

Furthermore, symbiotic bacteria in insects can play a crucial role in detoxifying plant defense compounds. In the leaf beetle Plagiodera versicolora, symbiotic bacteria were found to degrade chlorogenic acid induced by egg deposition on poplar leaves, thereby enhancing larval survival. nih.gov

Table 2: Microbial Degradation of this compound

| Microorganism | Degradation Products/Effect | Reference |

|---|---|---|

| Lactobacillus gasseri, Bifidobacterium lactis, Escherichia coli | Hydrolysis to caffeic acid and quinic acid | mdpi.com |

| Sphingomonas sp. | Caffeic acid, shikimic acid, 3,4-dihydroxybenzoic acid | nih.gov |

| Saccharomyces cerevisiae, L. mesenteroides, L. casei, R. oryzae | Significant reduction in chlorogenic acid content in robusta beans | smujo.idsmujo.id |

| Symbiotic bacteria of Plagiodera versicolora | Degradation of chlorogenic acid, enhancing larval survival | nih.gov |

Synthetic Methodologies for Chlorogenate Anion and Its Derivatives

Chemical Synthesis of Chlorogenate Anion and its Esters

The chemical synthesis of this compound and its esters primarily involves esterification reactions. These methods often require the use of protecting groups to achieve regioselectivity, given the multiple hydroxyl groups on the quinic acid moiety. constructor.universitynbn-resolving.org

Esterification of chlorogenic acid (CGA) can be performed to enhance its lipophilicity, which is often a limitation for its application in lipid-based systems. researchgate.netresearchgate.net A common strategy involves the reaction of CGA with various fatty alcohols. nih.gov For instance, sulfonic resins have been used as heterogeneous catalysts in solvent-free conditions to produce a series of chlorogenate esters with yields of up to 93%. researchgate.netnih.gov This one-step method offers high conversion (up to 96%) and selectivity (up to 99%) under mild conditions. nih.gov

A general strategy for the synthesis of mono-acyl chlorogenic acids involves the preparation of acid chlorides of cinnamic acids, the preparation of protected quinic acid derivatives, acylation, and finally, deprotection. nbn-resolving.org This allows for the synthesis of esters at specific positions on the quinic acid ring, such as the 1-, 3-, 4-, and 5-positions, with various cinnamoyl substituents. nbn-resolving.org

Another approach is a non-catalytic, solvent-free method for the synthesis of chlorogenic acid oleyl alcohol ester (CGOA). nih.govnih.gov By optimizing reaction parameters such as temperature, time, molar ratio of reactants, and stirring rate, a high conversion rate of 93.59% can be achieved. nih.govnih.govmdpi.com

A two-step chemo-enzymatic strategy has also been proven effective. researchgate.netcapes.gov.brcirad.frocl-journal.org This involves an initial chemical esterification of 5-caffeoylquinic acid (5-CQA) with methanol (B129727) using a sulfonic resin like Amberlite IR120 H to produce methyl chlorogenate. researchgate.netcapes.gov.brcirad.frocl-journal.org This intermediate exhibits better solubility in fatty alcohols, facilitating the subsequent enzymatic transesterification step. researchgate.netcapes.gov.br

Table 1: Chemical Synthesis of Chlorogenate Esters

| Product | Reactants | Catalyst/Method | Key Conditions | Yield/Conversion | Reference |

| Alkyl Chlorogenate Esters | Chlorogenic Acid, Fatty Alcohols | Sulfonic Resins (e.g., Amberlyst 15) | Solvent-free | Up to 93% yield | researchgate.netnih.gov |

| Chlorogenic Acid Oleyl Alcohol Ester (CGOA) | Chlorogenic Acid, Oleyl Alcohol | Non-catalytic, Solvent-free | 200 °C, 3 h, 1:20 molar ratio (CGA:Oleyl Alcohol) | 93.59% conversion | nih.govnih.govmdpi.com |

| Methyl Chlorogenate | 5-Caffeoylquinic Acid, Methanol | Amberlite IR120 H resin | - | 95% yield | researchgate.net |

Derivatization of the this compound is often aimed at modifying its solubility and, consequently, its bioactivity in different environments. By grafting an aliphatic chain onto the molecule, its hydrophobicity can be increased. capes.gov.brcirad.fr This "lipophilization" is crucial for applications in oil-based food or cosmetic preparations where the high polarity of the parent chlorogenic acid can be a disadvantage. researchgate.netcapes.gov.brcirad.fr

The synthesis of derivatives can also involve the introduction of other functional groups. For example, derivatives have been synthesized by coupling protected chlorogenic acid with entities like p-octyloxyaniline and various amino acids. nih.gov Another strategy involves a three-step reaction of hydroxyl protection, acylation, and deprotection to introduce an amide group, aiming to improve the lipid-water partition coefficients.

Esterification Reactions and Strategies

Enzymatic Synthesis of this compound Derivatives

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under milder conditions and minimizing the formation of byproducts. researchgate.net Hydrolases, particularly lipases, are the most commonly employed enzymes for these transformations. nih.gov

Lipases are widely used for the lipophilization of chlorogenic acid. ocl-journal.org The enzyme Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a frequently chosen biocatalyst for these reactions. researchgate.netscilit.com

Direct enzymatic esterification of chlorogenic acid is also possible. For example, Novozym 435 can catalyze the acylation of 5-caffeoylquinic acid (CQA) with palmitic acid in 2-methyl-2-butanol. scilit.com This reaction yields two mono-acylated products: 4-O-palmitoyl chlorogenic acid as the major product and 3-O-palmitoyl chlorogenic acid as the minor one. scilit.com The conversion rates, ranging from 14% to 60%, and the regioselectivity are influenced by the molar ratio of the substrates. scilit.com Another enzyme, chlorogenate hydrolase, has been shown to catalyze the synthesis of 2-phenylethyl caffeate from 5-chlorogenic acid and 2-phenylethyl alcohol via transesterification, achieving a maximal molar yield of 50%. nih.gov

The choice of biocatalyst is critical for the success of the enzymatic synthesis. Candida antarctica lipase B is a popular choice due to its efficiency in esterification and transesterification reactions involving phenolic compounds. researchgate.netocl-journal.orgresearchgate.net Other enzymes like chlorogenate hydrolase can also be employed for specific transformations. nih.gov

Reaction optimization is key to maximizing yields and directing the selectivity of the enzymatic process. Parameters such as the solvent system, water activity (aw), and substrate concentration are crucial. For the lipase-catalyzed transesterification of methyl chlorogenate, optimal conditions have been identified in a solvent-free medium with a controlled water activity (aw = 0.05) and a biocatalyst concentration of 5% (w/w). researchgate.netcapes.gov.brcirad.fr In the case of chlorogenate hydrolase-catalyzed synthesis, the pH of the buffer solution and the concentration of the alcohol substrate were found to significantly affect the production of the desired ester. nih.gov The optimal pH for the transesterification reaction was in the acidic range (pH 3.0-4.0), in contrast to the neutral pH (6.5) optimal for the enzyme's hydrolytic activity. nih.gov

Table 2: Enzymatic Synthesis of Chlorogenate Derivatives

| Product | Enzyme | Reaction Type | Substrates | Key Conditions | Yield/Conversion | Reference |

| Fatty Chlorogenate Esters (C4, C8, C12, C16) | Candida antarctica B lipase | Transesterification | Methyl Chlorogenate, Fatty Alcohols | Solvent-free, aw = 0.05, 5% (w/w) biocatalyst | 61-93% overall yield | researchgate.netcapes.gov.brcirad.frocl-journal.org |

| 4-O-palmitoyl chlorogenic acid & 3-O-palmitoyl chlorogenic acid | Novozym 435 (Candida antarctica lipase B) | Acylation/Esterification | 5-Caffeoylquinic Acid, Palmitic Acid | 2-methyl-2-butanol, 60°C, 7 days | 14-60% conversion | scilit.com |

| 2-Phenylethyl caffeate | Chlorogenate hydrolase | Transesterification | 5-Chlorogenic Acid, 2-Phenylethyl alcohol | Acidic pH (3.0-4.0) | 50% molar yield | nih.gov |

Lipase-Catalyzed Transesterification and Esterification

Preparation of Metal Chlorogenate Complexes

Chlorogenic acid can form complexes with various metal ions, which can alter its properties. nih.govresearchgate.net The synthesis of these complexes is typically straightforward.

Solid-state complexes of chlorogenic acid with Fe(III) and Cu(II) have been prepared. nih.gov The general procedure involves dissolving chlorogenic acid in an aqueous NaOH solution to form the this compound. nih.gov Subsequently, an aqueous solution of the corresponding metal chloride (e.g., FeCl₃ or CuCl₂) is added to the mixture, leading to the immediate precipitation of the metal complex. nih.gov The stoichiometric molar ratio of the ligand to the metal cation is controlled during the synthesis, for example, 3:1 for Fe(III) and 2:1 for Cu(II). nih.gov The resulting complexes are then filtered and washed. nih.gov

Similarly, a Zn(II) complex of chlorogenic acid has been synthesized by first preparing sodium chlorogenate and then reacting it with an aqueous solution of ZnCl₂ in a 2:1 stoichiometric molar ratio. mdpi.com An oxidovanadium(IV) complex has also been synthesized by reacting chlorogenic acid with VOSO₄·5H₂O in an aqueous medium, with the pH adjusted to 5, followed by precipitation with isopropyl alcohol. conicet.gov.ar

Elemental and thermogravimetric analyses, along with spectroscopic methods like FT-IR, are used to characterize these complexes and determine their metal-to-ligand stoichiometry. nih.govresearchgate.netmdpi.com For instance, solid-state analysis established a Cu(II):ligand ratio of 1:2 and a Fe(III):ligand ratio of 2:3. nih.govresearchgate.net The coordination is proposed to occur through the carboxylate group and the hydroxyl groups of the catechol moiety. nih.govresearchgate.net

Table 3: Preparation of Metal Chlorogenate Complexes

| Metal Complex | Reactants | Stoichiometric Ratio (Ligand:Metal) | Key Steps | Reference |

| Fe(III)-Chlorogenate | Chlorogenic Acid, NaOH, FeCl₃ | 3:1 | Precipitation in aqueous solution | nih.gov |

| Cu(II)-Chlorogenate | Chlorogenic Acid, NaOH, CuCl₂ | 2:1 | Precipitation in aqueous solution | nih.gov |

| Zn(II)-Chlorogenate | Sodium Chlorogenate, ZnCl₂ | 2:1 | Precipitation in aqueous solution | mdpi.com |

| Oxidovanadium(IV)-Chlorogenate | Chlorogenic Acid, VOSO₄·5H₂O | - | pH adjustment to 5, precipitation with isopropyl alcohol | conicet.gov.ar |

Synthesis of Alkali Metal Chlorogenates

The formation of alkali metal chlorogenates involves the reaction of chlorogenic acid with a corresponding alkali metal base. nih.govgoogle.com This process typically results in the deprotonation of the carboxylic acid group on the quinic acid moiety, forming the this compound, which then pairs with the alkali metal cation. nih.gov

A general method for synthesizing these salts is by dissolving chlorogenic acid in an excess of an alkali metal hydroxide (B78521) solution. google.com The resulting salt can then be isolated by filtering any insoluble materials and subsequently evaporating the solvent from the filtrate. google.com Specifically, salts such as lithium, sodium, potassium, rubidium, and caesium chlorogenate have been synthesized for scientific study. nih.govnih.gov

For instance, sodium chlorogenate can be prepared by mixing aqueous solutions of sodium hydroxide (NaOH) and chlorogenic acid (5-CQA) in a 1:1 stoichiometric molar ratio. mdpi.comnih.gov The solution is then gently heated on a water bath to evaporate the solvent, yielding the solid sodium chlorogenate salt. mdpi.comnih.gov Elemental and thermogravimetric analyses have been used to confirm the composition of the synthesized salts. mdpi.comnih.gov Spectroscopic studies, including FT-IR, have shown the disappearance of the carbonyl group band from the carboxylic acid, confirming the interaction between the alkali metal ion and the carboxylate anion. nih.govsemanticscholar.org

Table 1: Synthesis of Alkali Metal Chlorogenates

| Target Compound | Reactant 1 | Reactant 2 | Key Conditions | Reference |

|---|---|---|---|---|

| Sodium Chlorogenate | Chlorogenic Acid | Sodium Hydroxide (NaOH) | Aqueous solutions mixed in a 1:1 molar ratio, followed by evaporation. | mdpi.com, nih.gov |

| Potassium Chlorogenate | Chlorogenic Acid | Potassium Hydroxide (KOH) | Dissolving the acid in an excess of the hydroxide solution, followed by filtration and evaporation. | google.com |

| Lithium, Rubidium, Caesium Chlorogenates | Chlorogenic Acid | Corresponding Alkali Metal Hydroxide | Reaction in solution to form the salt. | nih.gov, nih.gov |

Synthesis of Transition Metal Chlorogenate Complexes (e.g., Zn(II), Fe(III), Cu(II))

The synthesis of transition metal chlorogenate complexes often involves a two-step procedure, starting with the preparation of an alkali metal chlorogenate, typically sodium chlorogenate. This is followed by a reaction with a suitable transition metal salt.

Zinc(II) Chlorogenate Complex: The synthesis of the Zn(II) complex with chlorogenic acid begins with the preparation of sodium chlorogenate, as described previously. mdpi.comnih.gov An aqueous solution of the resulting sodium chlorogenate (e.g., 0.05 M) is then mixed with an aqueous solution of zinc chloride (ZnCl₂), also at a similar concentration. mdpi.com The key to this synthesis is the stoichiometric molar ratio of the chlorogenate ligand to the zinc cation, which is maintained at 2:1. mdpi.com Upon mixing the solutions, a nude-colored precipitate of the Zn(II) chlorogenate complex forms immediately. mdpi.com This precipitate is then isolated by filtration and washed with distilled water to remove any unreacted starting materials or by-products. mdpi.com

Iron(III) and Copper(II) Chlorogenate Complexes: The synthetic route for Fe(III) and Cu(II) complexes of chlorogenic acid is similar to that of the zinc complex. mdpi.com The process starts by reacting a weighed amount of chlorogenic acid with an aqueous solution of sodium hydroxide (NaOH) in a 1:1 stoichiometric molar ratio at room temperature to form sodium chlorogenate in situ. mdpi.comnih.gov

Subsequently, an aqueous solution of the desired metal chloride is added to the mixture. mdpi.com The molar ratio of the ligand (chlorogenate) to the metal cation is crucial and differs depending on the metal:

For the Cu(II) complex , the ligand-to-metal molar ratio is 2:1. mdpi.comnih.gov

For the Fe(III) complex , the ligand-to-metal molar ratio is 3:1. mdpi.comnih.gov

Immediately upon the addition of the metal chloride solution, a precipitate forms. The Cu(II) chlorogenate complex appears as a brown precipitate, while the Fe(III) chlorogenate complex is dark brown. mdpi.com These solid complexes are then separated from the solution by filtration and washed with deionized water. mdpi.comnih.gov Elemental analysis has confirmed the metal-to-ligand ratios in the solid-state complexes. mdpi.comnih.gov

Table 2: Synthesis of Transition Metal Chlorogenate Complexes

| Target Complex | Reactants | Ligand:Metal Molar Ratio | Observation | Reference |

|---|---|---|---|---|

| Zinc(II) Chlorogenate | Sodium Chlorogenate, Zinc Chloride (ZnCl₂) | 2:1 | Immediate formation of a nude precipitate. | mdpi.com |

| Iron(III) Chlorogenate | Chlorogenic Acid, NaOH, Iron(III) Chloride (FeCl₃) | 3:1 | Immediate formation of a dark brown precipitate. | mdpi.com, nih.gov |

| Copper(II) Chlorogenate | Chlorogenic Acid, NaOH, Copper(II) Chloride (CuCl₂) | 2:1 | Immediate formation of a brown precipitate. | mdpi.com, nih.gov |

Advanced Analytical and Spectroscopic Characterization of the Chlorogenate Anion

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of the chlorogenate anion.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy

Vibrational spectroscopy, including both FT-IR and FT-Raman, offers a "fingerprint" of the this compound, revealing the presence of specific functional groups and changes in the molecular structure upon ion formation. nih.govfrontiersin.org The interaction of alkali metal ions with chlorogenic acid occurs through the carboxylate anion of the quinic acid portion. mdpi.com This is evidenced in the FT-IR spectra by the disappearance of the carbonyl group (ν(C=O)COOH) stretching vibration and the appearance of new bands corresponding to the asymmetric and symmetric vibrations of the carboxylate anion (COO⁻). mdpi.com

Key vibrational bands observed in the spectra of chlorogenates include:

νas(COO⁻): 1596–1603 cm⁻¹ (IR), 1598–1606 cm⁻¹ (Raman) mdpi.com

νs(COO⁻): 1385-1395 cm⁻¹ (IR) mdpi.com

oop(COO⁻): 613–615 cm⁻¹ (IR) mdpi.com

In the Raman spectra of chlorogenic acid, characteristic bands are observed at 1603 and 1632 cm⁻¹, which are attributed to the C=C bond stretching vibrations in the catechol nucleus and the ethylene (B1197577) group, respectively. nih.govfrontiersin.org A band at 1160 cm⁻¹ corresponds to the deformation vibration of the C-O bond in the ester group. nih.govfrontiersin.org

Table 1: Key FT-IR and FT-Raman Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (FT-Raman) | Assignment | Reference |

| Asymmetric stretch | 1596–1603 | 1598–1606 | Carboxylate anion (COO⁻) | mdpi.com |

| Symmetric stretch | 1385-1395 | - | Carboxylate anion (COO⁻) | mdpi.com |

| Out-of-plane bend | 613–615 | - | Carboxylate anion (COO⁻) | mdpi.com |

| C=C stretch | - | 1603 and 1632 | Catechol nucleus and ethylene group | nih.govfrontiersin.org |

| C-O deformation | - | 1160 | Ester group | nih.govfrontiersin.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the characterization and quantification of the this compound. The UV-Vis spectrum of chlorogenic acid in water typically exhibits two main absorption peaks. One peak is observed around 217 nm with a shoulder at 240 nm, and a second, more prominent peak appears at approximately 324-330 nm. nih.govresearchgate.nettandfonline.com The peak at the higher wavelength is attributed to the π → π* electronic transition within the caffeoyl moiety. nih.govtandfonline.com The exact position of the maximum absorbance (λmax) can be influenced by the solvent used. academicjournals.org For instance, in methanol (B129727), the λmax has been reported at 330 nm. tandfonline.comtandfonline.com This technique is often used in conjunction with HPLC for quantification. nih.govresearchgate.net

Table 2: UV-Vis Absorption Maxima of Chlorogenic Acid

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| Water | 216.8 | 324 | nih.gov |

| Water | 217 (shoulder at 240) | 324 (shoulder at 296) | researchgate.net |

| Methanol (50:50%, v/v) | - | 330 | tandfonline.comtandfonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

NMR spectroscopy is a powerful method for the detailed structural elucidation of the this compound in solution. nih.gov ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provide information on the connectivity and spatial arrangement of atoms within the molecule. mdpi.comsemanticscholar.org

In the ¹H NMR spectrum of chlorogenic acid, signals for the caffeoyl alkene protons are typically observed between 5.8 and 7.4 ppm, while the caffeoyl aromatic protons resonate between 6.3 and 6.8 ppm. nih.gov The quinic acid-derived protons appear in the region of 2.0–2.5 ppm. nih.gov Upon formation of the this compound, slight upfield shifts are observed for most of the signals in the ¹H NMR spectrum compared to the parent acid. semanticscholar.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of chlorogenic acid shows distinct signals for each carbon atom. For example, the three methyl carbons of caffeine (B1668208) (often present in extracts) are observed in the 30–36 ppm region in ¹³C NMR spectra of coffee cherry extracts. nih.gov 2D NMR techniques, such as NOESY, can be used to study intermolecular interactions, for instance, the complexation between caffeine and the this compound. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. bruker.comwikipedia.org The this compound can act as a pro-oxidant, generating radical species. semanticscholar.org EPR spectroscopy can be employed to study these radical intermediates. wikipedia.org For instance, in the presence of an oxidizing agent, the this compound can form a radical species. semanticscholar.org The EPR spectrum of such a radical would provide information about its electronic structure and environment. bruker.com The technique has been used to study oxidovanadium(IV) complexes of chlorogenic acid, where the EPR spectrum confirms the presence of the mononuclear oxidovanadium(IV) species. conicet.gov.ar

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation and quantification of the this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC), including Reversed-Phase (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of the this compound. frontiersin.orgwikipedia.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for its separation and quantification. phcogj.comphcogj.comnih.gov In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A typical RP-HPLC method for chlorogenic acid analysis involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate or dilute acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com The detection is usually performed using a UV detector, with the wavelength set at the maximum absorbance of the this compound, typically around 274 nm or 325-330 nm. tandfonline.comnih.gov The method is validated for parameters like linearity, precision, accuracy, and specificity to ensure reliable quantification. phcogj.com

Table 3: Typical RP-HPLC Parameters for Chlorogenic Acid Analysis

| Parameter | Condition | Reference |

| Column | Purospher C18 (250× 4.6 mm; 5 µm) | |

| Mobile Phase | Potassium dihydrogen orthophosphate buffer with acetonitrile (isocratic) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 274 nm | |

| Column | C18 | nih.gov |

| Mobile Phase | Gradient of 1% acetic acid (pH 3.0) and methanol | nih.gov |

| Detection | UV at 325 nm | nih.gov |

Ion Chromatography (IC) with Suppressed Conductivity Detection

Ion chromatography (IC) with suppressed conductivity detection is a powerful technique for the analysis of anions, including organic acids like the this compound. metrohm.comtheanalyticalscientist.com The core principle of this method involves the separation of ions on an ion-exchange column followed by detection via conductivity. thermofisher.comchromatographyonline.com A crucial component of this system is the suppressor, which enhances sensitivity by reducing the background conductivity of the eluent and converting the analyte into a more conductive form. thermofisher.comjascoinc.com

The suppressor chemically modifies the eluent post-column. jascoinc.com For anion analysis, a cation-exchange suppressor replaces the eluent cations (e.g., sodium from a sodium carbonate eluent) with hydronium ions (H₃O⁺). metrohm.com This process converts the highly conductive eluent into weakly dissociated carbonic acid, thereby lowering the background noise. metrohm.com Simultaneously, the this compound is converted to its more conductive acidic form, leading to a significantly stronger analytical signal. thermofisher.com This results in lower detection limits, allowing for the quantification of anions even at low parts-per-million (ppm) levels. theanalyticalscientist.com

Typical IC systems for anion analysis consist of a pump, an injection valve, a separation column (e.g., a hydroxide-selective anion-exchange column), a suppressor, and a conductivity detector. theanalyticalscientist.comjascoinc.com Isocratic elution with an eluent such as a mixture of sodium carbonate and sodium bicarbonate is commonly employed. theanalyticalscientist.comjascoinc.com

Table 1: Typical IC Parameters for Anion Analysis

| Parameter | Value |

| Column | Anion-exchange column (e.g., Shodex IC SI-90 4E) |

| Eluent | 1.8 mM Sodium Carbonate (Na₂CO₃) + 1.7 mM Sodium Bicarbonate (NaHCO₃) |

| Flow Rate | 1.0 - 1.2 mL/min |

| Injection Volume | 50 - 100 µL |

| Temperature | 25 °C |

| Detection | Suppressed Conductivity |

This table presents a generalized set of parameters. Specific conditions may be optimized for different sample matrices and analytical goals. theanalyticalscientist.comjascoinc.com

Ion Chromatography-Mass Spectrometry (IC-MS) Coupling

For enhanced selectivity and definitive identification, ion chromatography can be coupled with mass spectrometry (IC-MS). metrohm.com This hyphenated technique is particularly valuable for analyzing complex samples where co-elution of analytes might occur. thermofisher.com While conductivity detection provides quantitative information based on ionic mobility, mass spectrometry separates and detects ions based on their mass-to-charge ratio (m/z), offering structural confirmation. metrohm.comthermofisher.com

In a typical IC-MS setup for anion analysis, the eluent from the IC column passes through the suppressor before entering the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. thermofisher.com The suppressor is essential as it removes non-volatile eluent salts that would otherwise interfere with the MS detection. thermofisher.com The mass spectrometer can be operated in selected ion monitoring (SIM) mode to target the specific m/z of the this compound, providing high sensitivity and selectivity. thermofisher.comcromlab-instruments.es For the this compound ([M-H]⁻), the expected m/z would be approximately 353. semanticscholar.org

The use of both conductivity and MS detectors in series can be advantageous. The conductivity detector provides data on all ionic species, while the MS detector confirms the identity of the target analytes. thermofisher.com This dual-detector approach is useful for method development and for analyzing samples with high matrix content. thermofisher.com

Table 2: Example IC-MS Parameters for Anion Detection

| Parameter | Setting |

| IC Column | Thermo Scientific™ Dionex™ IonPac™ AS20 |

| Eluent | Gradient Elution |

| Detector 1 | Suppressed Conductivity |

| Detector 2 | Single Quadrupole Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI) |

| MS Mode | Selected Ion Monitoring (SIM) |

This table illustrates typical parameters for an IC-MS system. Optimization of parameters like the ESI probe voltage and temperature is crucial for achieving optimal sensitivity. thermofisher.comcromlab-instruments.es

Computational and Theoretical Studies

Computational chemistry provides invaluable tools for understanding the intrinsic properties of the this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For the this compound, DFT calculations can predict its optimized geometry, vibrational frequencies, and various electronic properties. mdpi.com

Calculations are typically performed using a specific functional, such as B3LYP or CAM-B3LYP, and a basis set like 6-31G(d) or MidiX. mdpi.combiointerfaceresearch.com These calculations can determine key electronic descriptors that provide insight into the anion's reactivity and stability. biointerfaceresearch.com

One of the most important aspects studied via DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. mdpi.com The energy gap (Eg) between the HOMO and LUMO is an indicator of molecular stability and reactivity. biointerfaceresearch.com A smaller energy gap suggests higher reactivity. biointerfaceresearch.com Studies have shown that the deprotonated form (anion) of chlorogenic acid has a higher HOMO energy compared to the protonated form, indicating a greater electron-donating ability, which may correlate with its antioxidant properties. mdpi.com

Table 3: Calculated Electronic Properties of Chlorogenic Acid

| Parameter | Value (eV) |

| HOMO Energy | -0.1706 |

| LUMO Energy | -0.0184 |

| Energy Gap (Eg) | 0.1522 |

| Ionization Potential (IP) | 0.1706 |

| Electron Affinity (EA) | 0.0184 |

| Electronegativity (χ) | 0.0945 |

| Hardness (η) | 0.0761 |

| Softness (S) | 6.5703 |

| Electrophilicity Index (ω) | 0.0585 |

Data calculated at the CAM-B3LYP/MidiX level of theory. These parameters help in quantifying the chemical reactivity and kinetic stability of the molecule. biointerfaceresearch.com

Quantum-Chemical Calculations for Mechanistic Insights

Quantum-chemical calculations are instrumental in elucidating reaction mechanisms, predicting reaction pathways, and understanding the energetics of chemical processes. rsc.orgchemrxiv.org These calculations can model the transition states and intermediates involved in reactions, providing a level of detail that is often inaccessible through experimental methods alone. nrel.govresearchgate.net

For the this compound, these calculations can be used to study its behavior in various chemical environments, such as its interaction with radicals or its role in metal chelation. mdpi.com For instance, calculations of Bond Dissociation Enthalpy (BDE) can predict which hydrogen atom in the structure is most easily abstracted, offering a mechanistic explanation for its antioxidant activity. mdpi.com It has been shown that the abstraction of a hydrogen atom from the catechol moiety's hydroxyl groups is energetically favorable, which helps explain the antioxidant capacity of the molecule. mdpi.com

Furthermore, quantum-chemical methods can be used to understand how solvation affects reaction mechanisms. nih.gov Calculations can incorporate solvent effects, either implicitly using continuum models or explicitly by including solvent molecules in the calculation, to provide a more accurate picture of reactions in solution. nih.govacs.org This is crucial for understanding the behavior of the this compound in biological systems or during analytical separation processes.

Interactions and Complexation Dynamics of the Chlorogenate Anion

Metal Ion Chelation and Complex Formation

The chlorogenate anion possesses the ability to form stable complexes with various metal ions, a process known as chelation. ebsco.com This interaction is primarily facilitated by the carboxylate group and the hydroxyl groups on the catechol ring, which can donate electrons to form coordinate covalent bonds with a central metal ion. nih.govmdpi.com This chelation capacity is a key aspect of its chemical behavior, affecting its antioxidant properties and its role in biological systems. nih.gov The formation of these metal-chlorogenate complexes can prevent the metal ions from participating in detrimental oxidative reactions. frontiersin.org

The stoichiometry and coordination geometry of metal-chlorogenate complexes are dependent on the specific metal ion and the surrounding environmental conditions, particularly pH. researchgate.net Studies have identified various molar ratios for these complexes. For instance, in an aqueous solution at a pH of approximately 7.4, chlorogenate forms complexes with Copper(II) (Cu(II)) in a 1:1 ratio and with Iron(III) (Fe(III)) in both 1:1 and 1:2 ratios. nih.govresearchgate.net Similarly, studies of Zinc(II) (Zn(II)) complexes have shown the formation of a 1:2 (metal-to-ligand) structure. mdpi.com

The coordination geometry describes the spatial arrangement of the ligand atoms bonded to the central metal ion. hawaii.edulibretexts.org In the case of chlorogenate complexes, coordination can occur through different sites. Infrared spectroscopy studies confirm that metal ion coordination often happens via the carboxylate anion. mdpi.comsemanticscholar.org However, at a pH greater than 7, deprotonation of the aromatic ring's hydroxyl groups allows for additional metal coordination through the catechol moiety. nih.gov For Zn(II) complexes, two potential coordination structures have been proposed: one where a Zn²⁺ cation is coordinated by the carboxylate group of one chlorogenate ligand and the catechol moiety of a second, and another where both chlorogenate ligands coordinate the Zn²⁺ cation through their carboxylate groups. mdpi.com Many transition metal complexes adopt octahedral geometries, where six donor atoms are arranged around the central metal ion. hawaii.edulibretexts.org

| Metal Ion | Reported Stoichiometry (Metal:Ligand) | pH / Conditions | Primary Coordination Sites |

|---|---|---|---|

| Fe(III) | 1:1, 1:2 | 7.4 | Carboxylate, Catechol |

| Cu(II) | 1:1 | ~7.0 - 7.5 | Carboxylate, Catechol |

| Zn(II) | 1:2 | Not specified | Carboxylate, Catechol |

| Pb(II) | 1:1 | 7.5 | Carboxylate |

| Mn(II) | 1:1 | ~7.0 | Not specified |

The formation and stability of metal-chlorogenate complexes are significantly influenced by pH and other environmental factors. frontiersin.orgfiveable.me In neutral aqueous solutions, polyphenolic molecules like chlorogenate typically bind to metal ions through their hydroxyl (-OH) and carboxylate (-COO⁻) groups. researchgate.net The pH of the solution is a critical factor controlling the chelation ability. frontiersin.org

At a nearly neutral pH, metal ions such as Cu(II), Fe(II), and Mn(II) have been found to form 1:1 complexes with chlorogenate. researchgate.net As the pH increases to 7.5 and beyond, the coordination possibilities can change. For example, at pH > 7, the deprotonation of hydroxyl groups on the aromatic ring facilitates additional coordination through the catechol moiety, which can alter the complex's structure and stability. nih.gov The stability of metal complexes can also be affected by the ionic strength of the solution; higher ionic strength generally leads to a decrease in the stability of these complexes. fiveable.me The presence of other chelating agents or molecules in the environment can also lead to ligand exchange, further influencing the complexation dynamics. frontiersin.org

The chelation of metal ions can significantly alter the chemical reactivity of the this compound, particularly its antioxidant and pro-oxidant properties. nih.govmdpi.com This change in reactivity is a direct consequence of the structural modifications induced by metal binding. When the catechol moiety, a primary site for radical scavenging, participates in metal coordination, the antioxidant properties of the resulting complex may decrease compared to the free ligand. nih.gov For example, Fe(III) and Cu(II) complexes of chlorogenate showed lower antioxidant activity in DPPH and ABTS assays than the this compound alone. nih.gov

Conversely, complexation can also enhance certain activities. Some studies have shown that alkali metal salts and complexes with Zn(II), and Mg(II) can exhibit higher antioxidant activity than the this compound itself. nih.govmdpi.com The Zn(II)-chlorogenate complex, for instance, proved to be a better scavenger of certain radicals than chlorogenic acid alone. mdpi.com Metal complexation can also affect pro-oxidant activity. The Zn(II)-chlorogenate complex displayed higher pro-oxidant activity than the free ligand, a phenomenon that can be concentration-dependent. mdpi.com This dual potential for altered reactivity highlights the complex interplay between metal chelation and the functional properties of the this compound. researchgate.net

Mechanistic Insights into the Biological Roles of the Chlorogenate Anion Excluding Human Clinical Data

Role in Plant Stress Response and Adaptation

The chlorogenate anion, a prominent phenolic compound derived from the shikimic acid pathway, plays a significant role in how plants respond and adapt to various environmental challenges. researchgate.net Its involvement is multifaceted, ranging from the regulation of oxidative stress to defense against pathogens and the reinforcement of cellular structures.

Modulation of Reactive Oxygen Species (ROS) Levels in Planta

Plants under stress produce reactive oxygen species (ROS), which can cause cellular damage. usp.brfrontiersin.org The this compound contributes to the plant's antioxidant defense system, helping to maintain cellular homeostasis by managing ROS levels. usp.brfrontiersin.org This modulation is a key aspect of a plant's ability to tolerate and adapt to adverse conditions. frontiersin.orgresearchgate.net The interaction between ROS production and scavenging is a dynamic process, crucial for signaling and protection. usp.br

Defense Mechanisms against Biotic Stressors (e.g., Pathogen Inhibition)

The this compound is involved in plant defense against a variety of biotic stressors, including pathogens and herbivores. researchgate.netmdpi.comresearchgate.net It can act as a deterrent or an inhibitory compound, disrupting the life cycles of invading organisms. mdpi.comresearchgate.net This biochemical defense is a crucial component of the plant's innate immune system. researchgate.netnih.gov

Plants have evolved sophisticated defense mechanisms that include both physical barriers and the production of chemical compounds like the this compound. researchgate.netnih.gov These defenses can be present constitutively or induced upon attack. researchgate.net The accumulation of chlorogenate and related phenolic compounds at the site of infection or herbivory can create a protective barrier and inhibit the spread of the stressor. researchgate.netmdpi.com

Amelioration of Abiotic Stress Effects (e.g., UV-B Protection, Heavy Metal Tolerance)

Plants face a multitude of abiotic stresses, such as high-intensity light (including UV-B radiation), extreme temperatures, drought, and heavy metal toxicity. frontiersin.orgresearchgate.netacadianplanthealth.com The this compound plays a role in mitigating the damaging effects of these stressors. mdpi.comnih.gov For instance, it can help protect cellular components from UV-B-induced oxidative damage. nih.gov

In the context of heavy metal stress, the this compound can contribute to tolerance through its chelating properties, binding to metal ions and potentially reducing their toxicity within the plant. mdpi.commdpi.com This is part of a broader strategy plants employ to cope with toxic elements in their environment. mdpi.com The ability to manage abiotic stress is critical for plant survival and productivity in challenging conditions. frontiersin.orgimrpress.comscirp.orgfrontiersin.orgnih.gov

| Stressor | Role of this compound | Research Finding |

| Biotic Stress | Pathogen Inhibition | Acts as a defensive compound against pathogens and herbivores. researchgate.netmdpi.comresearchgate.net |

| Abiotic Stress | UV-B Protection | Protects keratinocytes from UVB-mediated oxidative stress. nih.gov |

| Abiotic Stress | Heavy Metal Tolerance | Can chelate metal ions, potentially reducing their toxicity. mdpi.commdpi.com |

| Abiotic Stress | General Oxidative Stress | Decreases oxidative stress induced by various chemical agents in neuronal cells. nih.gov |

Participation in Lignin (B12514952) Biosynthesis Pathways

Lignin is a complex polymer that provides structural integrity to plant cell walls. researchgate.net The biosynthetic pathways of lignin and chlorogenate are linked, as they share common precursors from the phenylpropanoid pathway. researchgate.netresearchgate.net While the exact nature of this relationship is still under investigation, it is clear that the metabolism of these two important plant products is interconnected. researchgate.netresearchgate.netnih.gov

Enzymes such as hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT) are key to both lignin and chlorogenate biosynthesis. researchgate.net The flow of intermediates through these pathways can be influenced by various developmental and environmental cues, highlighting the dynamic nature of plant metabolism. researchgate.netresearchgate.netnih.govnih.govnature-provides.com

Antioxidant and Pro-oxidant Mechanisms Beyond Human Metabolism

The this compound exhibits a dual role as both an antioxidant and a pro-oxidant, a behavior that is dependent on various factors such as its concentration and the surrounding chemical environment. mdpi.comresearchgate.net This dual activity is not limited to biological systems and has been observed in various in vitro studies.

Free Radical Scavenging Capabilities (e.g., Hydroxyl, Superoxide (B77818) Anions)

The this compound is an effective scavenger of various free radicals, including the highly reactive hydroxyl radical (•OH) and superoxide anion (O₂•⁻). nih.govresearchgate.netnih.gov This scavenging activity is a key mechanism behind its antioxidant properties. researchgate.netnih.gov The ability to neutralize these reactive species helps to prevent oxidative damage to cellular components. taylorandfrancis.comacs.org

The structure of the this compound, particularly its catechol group, is crucial for its radical scavenging ability. mdpi.com It can donate hydrogen atoms or electrons to stabilize free radicals, thereby terminating chain reactions. researchgate.netbas.bg The efficiency of this scavenging activity has been shown to be significant, in some cases exceeding that of well-known antioxidants like vitamin C and E. mdpi.com

| Radical Species | Scavenging Activity of this compound |

| Hydroxyl Radical (•OH) | Effective scavenger with a high reaction rate constant. nih.gov |

| Superoxide Anion (O₂•⁻) | Shows significant scavenging activity, reported to be 10 to 30 times more effective than vitamins C and E. mdpi.com |

| DPPH Radical | Demonstrates strong scavenging ability, often used to measure antioxidant capacity. mdpi.comnih.gov |

It is important to note that under certain conditions, such as the presence of transition metal ions, the this compound can also exhibit pro-oxidant activity, leading to the generation of reactive oxygen species. mdpi.comnih.govmdpi.com This highlights the complex nature of its chemical behavior.

Influence of Molecular Structure and Substituents on Redox Activity

The redox activity of the this compound is intrinsically linked to its molecular structure, particularly the arrangement of hydroxyl groups and the nature of its ester linkage. The antioxidant potential of chlorogenate and related phenolic compounds is primarily attributed to the catechol group (o-dihydroxybenzene) on the caffeoyl moiety. oup.com This structure is highly effective at scavenging free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. nih.gov Upon donating a hydrogen atom or an electron, the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the conjugated system.

The presence of substituents on the chlorogenate molecule can significantly modulate its redox properties. Key structural features influencing this activity include:

Hydroxyl Groups: The number and position of hydroxyl groups are paramount. The catechol structure is a more potent radical scavenger than a single phenolic hydroxyl group. nih.gov

Esterification: The esterification of the carboxylic acid group of caffeic acid with quinic acid to form chlorogenic acid can influence its hydrophobicity and, consequently, its antioxidant activity in different environments. For instance, esterification with longer alkyl chains can enhance antioxidant activity in emulsified systems up to a certain chain length, a phenomenon known as the "cutoff effect". oup.comresearchgate.net This is because the increased lipophilicity allows for better interaction with lipid-based radicals at the oil-water interface. oup.com

Metal Chelation: The catechol group and the carboxylic acid group can chelate metal ions, which can influence redox activity by preventing the metal-catalyzed formation of reactive oxygen species (ROS). oup.commdpi.com

Interactive Data Table: Effect of Molecular Modifications on Chlorogenate's Antioxidant Activity Below is a table summarizing how different structural modifications can impact the antioxidant potential of the this compound.

| Structural Modification | Effect on Redox Activity | Underlying Mechanism | Source |

|---|---|---|---|

| Esterification with Alkyl Chains | Increased antioxidant activity in emulsions up to a certain chain length (cutoff effect) | Enhanced lipophilicity allows for better positioning at the oil-water interface to scavenge lipid radicals. | oup.comresearchgate.net |

| Formation of Metal Complexes (e.g., with Zn(II)) | Can enhance antioxidant activity compared to the free ligand. | The complex may have a lower energy gap between the HOMO and LUMO orbitals, making it a more reactive antioxidant. Chelation can also prevent metal-catalyzed radical formation. | mdpi.com |

| Presence of Catechol Group | High radical scavenging activity. | Ability to donate hydrogen atoms or electrons, forming a stable phenoxyl radical through resonance. | oup.com |

Context-Dependent Pro-oxidant Activity (e.g., in presence of Transition Metals)

While the this compound is predominantly recognized for its antioxidant properties, under specific conditions, it can exhibit pro-oxidant activity. This dual role is often dependent on factors such as concentration, the local redox environment, and the presence of transition metal ions like iron (Fe) and copper (Cu). researchgate.netmdpi.com

The pro-oxidant activity of chlorogenate is frequently observed in the presence of transition metals through a Fenton-like reaction. In this process, the this compound can reduce higher oxidation state metal ions (e.g., Fe³⁺ to Fe²⁺ or Cu²⁺ to Cu⁺). These reduced metal ions can then react with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which can cause significant oxidative damage to cellular components. semanticscholar.orgnih.gov

The stabilization of the resulting phenoxyl radical by metal cations can also prolong its lifetime, potentially contributing to pro-oxidant effects. mdpi.com Furthermore, the concentration of the this compound itself can be a determining factor, with some studies suggesting that at higher concentrations, the likelihood of pro-oxidant activity increases. mdpi.comresearchgate.net

Research has shown that complexes of chlorogenic acid with Fe(III) and Cu(II) can exhibit different antioxidant or pro-oxidant profiles compared to the free ligand. mdpi.comresearchgate.net For example, while Zn(II) chlorogenate showed higher pro-oxidant activity than chlorogenic acid, which increased with concentration, Cu(II) 5-CQA demonstrated the highest pro-oxidant activity in certain assays. mdpi.comresearchgate.net This highlights the complexity and context-dependency of the this compound's redox behavior.

Antimicrobial Mechanisms of Action

The this compound has demonstrated inhibitory effects against a range of microorganisms, including both bacteria and fungi. mdpi.comsemanticscholar.org Its antimicrobial mechanisms are multifaceted and primarily involve the disruption of microbial cellular structures and functions.

Disruption of Microbial Cell Membrane Integrity

A primary mechanism of antimicrobial action for the this compound is the disruption of the microbial cell membrane. nih.gov This crucial barrier maintains cellular homeostasis, and its compromise can lead to cell death. libretexts.org

Studies have shown that chlorogenic acid can increase the permeability of both the outer and inner membranes of bacteria. nih.gov This leads to a loss of the membrane's barrier function, resulting in the leakage of essential intracellular components such as nucleotides and other cytoplasmic contents. nih.govnih.gov

The interaction with the cell membrane can also cause depolarization, which is the loss of the membrane potential. nih.gov This is significant because the membrane potential is vital for numerous cellular processes, including ATP synthesis and the transport of molecules. nih.gov The disruption of this potential can inhibit these essential functions, ultimately contributing to bacterial death. libretexts.orgnih.gov Electron microscopy has visually confirmed the damage to cell membranes, showing the leakage of cytoplasmic materials following treatment with chlorogenic acid. nih.gov

Inhibition of Essential Cellular Processes in Microorganisms

Beyond direct membrane damage, the this compound can also interfere with various essential cellular processes within microorganisms. nih.gov This includes the inhibition of key enzymes and the disruption of metabolic pathways.

The antimicrobial activity of chlorogenate is also linked to its ability to inhibit microbial enzymes. For example, it has been shown to inhibit the activity of sortase A in Staphylococcus aureus, an enzyme crucial for the anchoring of surface proteins involved in virulence. mdpi.com

Future Directions and Emerging Research Avenues for the Chlorogenate Anion

Engineering of Plant Biosynthetic Pathways for Enhanced Chlorogenate Anion Production

The metabolic engineering of plant biosynthetic pathways presents a promising avenue for increasing the production of this compound (CGA), a compound of significant interest for both plant health and human applications. mdpi.com While the complete pathway for CGA synthesis is still a subject of some debate, three main routes have been identified. mdpi.comresearchgate.netfrontiersin.org These pathways involve key enzymes such as hydroxycinnamoyl-CoA quinate hydroxycinnamoyl transferase (HQT) and p-coumarate 3'-hydroxylase (C3H). mdpi.comresearchgate.net

Researchers have successfully demonstrated that over-expression of genes involved in the phenylpropanoid pathway can lead to a significant increase in CGA accumulation. mdpi.com For instance, the overexpression of a transcription factor from Arabidopsis thaliana, AtPAP1, in hairy roots of Platycodon grandiflorum resulted in a 9.89-fold increase in CGA content. mdpi.com This was achieved by stimulating the expression of downstream genes in the CGA biosynthetic pathway. mdpi.com Similarly, overexpression of phenylalanine ammonia-lyase (PAL) in transgenic tobacco has been shown to triple the CGA levels. mdpi.com In tomato leaves, gene-silencing of HQT reduced CGA content by 98%, while its over-expression increased it by 85%. mdpi.com

Another strategy involves the use of microbial interactions to enhance CGA production in plants. Microbes can improve nutrient uptake, provide essential hormones, and regulate the expression of genes and enzymes related to CGA biosynthesis. mdpi.comresearchgate.net Future research could focus on engineering microorganisms to produce plant hormones and applying them to plants to further boost CGA synthesis. researchgate.net

Furthermore, the use of plant cell culture systems offers a controlled environment for producing secondary metabolites like CGA, independent of environmental fluctuations. frontiersin.org While initial yields may be low, elicitors such as methyl jasmonate (MeJA) can be used to significantly enhance accumulation. frontiersin.org

Table 1: Examples of Genetic Engineering Strategies for Enhanced this compound Production

| Organism | Genetic Modification | Fold Increase in CGA | Reference |

| Platycodon grandiflorum (hairy roots) | Over-expression of AtPAP1 | 9.89 | mdpi.com |

| Tobacco (transgenic) | Overexpression of PAL | ~3 | mdpi.com |

| Tomato (leaves) | Over-expression of HQT | up to 85% | mdpi.com |

| Tomato | Over-expression of transcription factors | 22 | mdpi.com |

| Saussurea involucrata | Over-expression of transcription factors | 15 | mdpi.com |

Development of Novel this compound Derivatives with Targeted Reactivity

To overcome the chemical instability and improve the biological activity of the this compound, researchers are actively developing novel derivatives. researchgate.netnih.gov These modifications aim to enhance metabolic stability and target specific biological activities. researchgate.net

One approach involves the synthesis of amide derivatives. For example, 3α-caffeoylquinic acid amide, an analogue of chlorogenic acid, was found to be more stable and exhibited anti-Hepatitis C virus activity similar to the parent compound. researchgate.net Another study focused on creating chlorogenic acid derivatives containing an amide group to improve solubility and lipid-water partition coefficients, which still retained antitumor and antioxidant activities. magtechjournal.com

Other synthetic strategies include coupling protected chlorogenic acid with various molecules like p-octyloxyaniline and amino acids, resulting in compounds with significant antifungal potency. nih.gov The 4,5-dihydroxyl groups in the quinic acid moiety were found to be crucial for this activity. nih.gov Additionally, replacing the quinic acid moiety with glucuronic acid has yielded mimics with high antioxidant activity. thebrpi.org

The development of these derivatives allows for the exploration of structure-activity relationships, helping to design more potent and stable compounds for various applications. researchgate.netnih.gov

Table 2: Examples of Novel this compound Derivatives and Their Activities

| Derivative Type | Modification | Observed Activity | Reference |

| Amide Analogue | 3α-caffeoylquinic acid amide | Increased stability, anti-HCV activity | researchgate.net |

| Amide Derivatives | Chlorogenic acid with amide group | Retained antitumor and antioxidant activities | magtechjournal.com |

| Coupled Derivatives | Coupled with p-octyloxyaniline and amino acids | Antifungal activity | nih.gov |

| Glucuronic Acid Mimics | Replacement of quinic acid with glucuronic acid | High antioxidant activity | thebrpi.org |

Advanced Computational Modeling of this compound Interactions

Advanced computational methods, such as molecular docking and molecular dynamics (MD) simulations, are becoming increasingly vital in understanding the interactions of the this compound at a molecular level. nih.govtandfonline.comajchem-a.com These techniques provide insights into the binding affinities, stability, and conformational changes of this compound and its derivatives with various biological targets. nih.govtandfonline.com

For instance, MD simulations have been used to analyze the binding stability of chlorogenic acid with important anti-cancer targets like iNOS, MMP-9, and p53, suggesting its potential as a therapeutic agent. nih.gov The simulations revealed stable electrostatic and van der Waal energies in the binding interactions. nih.gov

In the context of Alzheimer's disease, molecular docking and MD simulations have been employed to investigate the inhibitory potential of chlorogenic acid against acetylcholinesterase (AChE). tandfonline.com These studies predicted that chlorogenic acid has a high binding affinity and stability for AChE, comparable to the prescribed drug rivastigmine. tandfonline.com

Furthermore, computational studies have been used to compare the inhibitory potential of chlorogenic acid and catechin (B1668976) against human pancreatic lipase (B570770), a target for obesity treatment. ajchem-a.com MD simulations revealed that chlorogenic acid exhibits good structural stability, flexibility, and surface area characteristics when bound to the enzyme, suggesting it could be a safer alternative to existing drugs. ajchem-a.com These computational approaches are instrumental in drug design and in elucidating the mechanisms of action of this compound and its derivatives. nih.gov

Exploration of Uncharacterized Metabolic Transformations in Diverse Organisms

The metabolic fate of the this compound is complex and varies significantly across different organisms, particularly within the gut microbiota. researchgate.net A substantial portion of ingested chlorogenic acid is not absorbed in the small intestine and reaches the colon, where it is transformed by resident bacteria into various metabolites. researchgate.net

In vitro studies using human gut microbiota have revealed that the transformation of chlorogenic acid can proceed through a series of reactions including hydrogenation, dehydroxylation, and ester hydrolysis, with the order of these events differing between individuals. researchgate.net A previously uncharacterized pathway involving the breakdown of the quinic acid residue to form caffeoyl-glycerol intermediates has also been identified. researchgate.net These metabolic pathways often converge on the formation of 3-(3-hydroxyphenyl)-propanoic acid. researchgate.net

The gut microbiota plays a crucial role in the bioactivity of chlorogenic acid, as its metabolites can have significant physiological effects. sciopen.com For example, chlorogenic acid can modulate the composition of the gut microbiota, leading to an increase in beneficial bacteria and their metabolites, such as short-chain fatty acids. sciopen.comnih.gov Some studies have shown that chlorogenic acid can enrich for specific bacterial genera like Klebsiella, which may contribute to its anti-hypertensive effects. rsc.org

Furthermore, research on broilers has indicated that dietary chlorogenic acid can positively alter the cecal microbiota, increasing the abundance of beneficial bacteria and affecting the synthesis and metabolism of intestinal amino acids. frontiersin.org The exploration of these uncharacterized metabolic transformations in a wide range of organisms, from soil bacteria to various animal species, will continue to unveil the full spectrum of the this compound's biological roles and potential applications. oup.com

Q & A

Q. What analytical methods are most reliable for identifying and quantifying chlorogenate anion in plant extracts?

To identify this compound, high-performance liquid chromatography (HPLC) coupled with UV-Vis detection is widely used due to its specificity for phenolic compounds. For quantification, liquid chromatography-mass spectrometry (LC-MS) provides higher sensitivity and accuracy, especially in complex matrices. Validation should include spike-recovery experiments and calibration with certified standards to ensure precision (e.g., ±5% error margins) .

Q. How can researchers differentiate this compound from structurally similar phenolic compounds during analysis?

Use tandem mass spectrometry (MS/MS) to isolate fragmentation patterns unique to this compound. For instance, its characteristic [M-H]⁻ ion at m/z 353 and fragments at m/z 191 (quinic acid) and 179 (caffeic acid) distinguish it from isomers like isochlorogenic acid. Pair this with reverse-phase chromatography (C18 columns) using a gradient elution of 0.1% formic acid/acetonitrile to resolve co-eluting peaks .

Q. What are the primary biological roles of this compound in plant systems?

this compound acts as a key antioxidant, scavenging reactive oxygen species (ROS) under abiotic stress (e.g., UV exposure, drought). It also serves as a substrate for synthesizing dicaffeoylquinic acids (diCQAs) via hydroxycinnamoyl-CoA:quinate transferase (HQT), enhancing plant defense mechanisms. In tomato (Solanum lycopersicum), HQT localizes to vacuoles and cytoplasm, catalyzing mono- and diCQA synthesis depending on subcellular pH and substrate concentration .

Advanced Research Questions

Q. How does the dual catalytic activity of HQT influence this compound metabolism in different subcellular compartments?

HQT exhibits two distinct activities: (1) cytoplasmic synthesis of chlorogenic acid (CGA) using hydroxycinnamoyl-CoA and quinate, and (2) vacuolar synthesis of diCQAs via chlorogenate:chlorogenate transferase activity. The latter requires a low pH (vacuolar conditions) and high CGA concentrations (≥5 mM). Researchers can study compartment-specific kinetics using subcellular fractionation coupled with enzyme assays at varying pH (4.5–7.5) and substrate levels .

Q. What experimental strategies resolve contradictions in reported antioxidant mechanisms of this compound?

Conflicting data on antioxidant efficacy often arise from assay-specific conditions (e.g., ORAC vs. DPPH assays). To address this:

- Use standardized protocols (e.g., ISO 10930 for oxidation stability).

- Compare this compound’s activity across multiple models (e.g., liposomal membranes vs. emulsions).

- Apply the "cutoff theory" to evaluate how alkyl chain length in esters impacts lipid peroxidation inhibition. For example, medium-chain esters (C8–C12) show optimal amphiphilicity for interfacial antioxidant effects .

Q. How can Design of Experiments (DOE) optimize this compound purification via anion-exchange chromatography?

A factorial DOE with factors like flow rate (1–5 mL/min), sample load (10–20 mg/mL), buffer pH (7.4–8.2), and eluent salt concentration (0.1–0.3 M NaCl) identifies critical parameters. For recombinant protein purification, a Minitab-generated model revealed that pH and salt concentration interaction significantly reduces host cell protein (HCP) contamination (p < 0.05). Validate the model with confirmation runs within the "operating space" .